molecular formula C12H10O2 B147246 1-Naphthyl acetate CAS No. 830-81-9

1-Naphthyl acetate

Cat. No. B147246
M. Wt: 186.21 g/mol
InChI Key: VGKONPUVOVVNSU-UHFFFAOYSA-N
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Patent
US04171458

Procedure details

201 parts of α-naphthyl acetate and 45 parts of water are introduced into a stirred autoclave, the mixture is heated to 200° C., whilst stirring, resulting in an autogenous pressure of 15 bars. After 75 minutes at 200° C., the emulsion formed changes to a clear solution. After 6 hours at 200° C., the mixture is distilled. 134.5 parts of α-naphthol (86.5% of theory) of boiling point 130° C./13 mbar, 3 parts of naphthyl acetate and 9.5 parts of residue are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86.5%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]>O>[C:5]1([OH:4])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.[C:1]([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an autogenous pressure of 15 bars
CUSTOM
Type
CUSTOM
Details
the emulsion formed changes to a clear solution
WAIT
Type
WAIT
Details
After 6 hours at 200° C.
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.5%
Name
Type
product
Smiles
C(C)(=O)OC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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